Cinnamic acid and its derivatives have shown promising anti-cancer effects in various studies. Research suggests they can inhibit the proliferation of cancer cells through various mechanisms, including:
Cinnamic acid, with the chemical formula , is an organic compound classified as an unsaturated carboxylic acid. It consists of a phenyl group attached to an acrylic acid moiety, making it a key intermediate in various biochemical pathways. Cinnamic acid appears as a white crystalline solid, is slightly soluble in water, and freely soluble in many organic solvents. It exists primarily in its trans form, known as trans-cinnamic acid, although the cis isomer also exists but is less common .
Naturally, cinnamic acid is found in cinnamon oil and other plant sources, contributing to the characteristic flavor and aroma of these substances. It plays a significant role in the biosynthesis of numerous natural products, including flavonoids and lignins, highlighting its importance in plant metabolism .
Cinnamic acid exhibits a range of biological activities:
Cinnamic acid can be synthesized through several methods:
Cinnamic acid has diverse applications across several industries:
Research on the interactions of cinnamic acid with biological macromolecules has revealed that it can modulate cellular responses under oxidative stress conditions. Specifically, it interacts with reactive oxygen species such as superoxide anions and hydroxyl radicals, influencing cellular signaling pathways associated with inflammation and apoptosis . Additionally, studies suggest that cinnamic acid may enhance the bioavailability of certain drugs when co-administered due to its ability to affect metabolic pathways.
Cinnamic acid shares structural similarities with several other compounds, notably:
Compound Name | Structure Type | Unique Feature |
---|---|---|
Coumarin | Benzopyrone | Contains a lactone structure; used in fragrances. |
Ferulic Acid | Hydroxycinnamic Acid | Contains methoxy group; known for antioxidant properties. |
p-Coumaric Acid | Hydroxycinnamic Acid | Contains hydroxyl group; involved in plant defense mechanisms. |
Benzoic Acid | Aromatic Carboxylic Acid | Simple structure; widely used as a preservative. |
Cinnamic acid's unique feature lies in its unsaturated double bond between carbon atoms 2 and 3 (in relation to the carboxylic group), which allows it to participate in various
Cinnamic acid has a rich history in chemical research, dating back to its first isolation in 1872 by F. Beilstein (of Handbook of Organic Chemistry fame) and A. Kuhlberg from natural sources. This organic compound exists in both trans and cis isomers, though the trans form predominates in nature and remains the primary commercial variant. Early studies established its presence in cinnamon bark and balsam resins such as storax, laying the groundwork for subsequent research into its chemical properties and potential applications.
The synthetic pathway to cinnamic acid was pioneered through the Perkin reaction, which involves the base-catalyzed condensation of acetic anhydride and benzaldehyde. This synthesis method, along with alternatives like the Knoevenagel condensation and oxidation of cinnamaldehyde, facilitated broader accessibility to this compound for industrial and research purposes. These foundational discoveries established cinnamic acid as an important building block in organic chemistry and phytochemistry.
Cinnamic acid occupies a central position in plant biochemistry as a key intermediate in numerous biosynthetic pathways. It serves as a critical precursor in the synthesis of a myriad of natural products including lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to ammonia and trans-cinnamic acid, representing the first committed step in the phenylpropanoid pathway.
This biochemical significance has positioned cinnamic acid as a focal point in various research disciplines. The compound's structural versatility enables it to participate in diverse chemical reactions, making it valuable for both synthetic chemistry and medicinal research. Its ability to form derivatives with enhanced biological activities has generated substantial interest in pharmaceutical development and therapeutic applications.
Property | Value/Description |
---|---|
Chemical Formula | C₉H₈O₂ |
Molecular Weight | 148.161 g/mol |
Physical Appearance | White monoclinic crystals |
Melting Point | 133°C |
Boiling Point | 300°C |
Density | 1.2475 g/cm³ |
Solubility in Water | Slightly soluble |
Other Names | Cinnamylic acid, Isocinnamic acid, Benzenepropenoic acid, trans-Cinnamic acid, Phenylacrylic acid, 3-Phenylacrylic acid |
Table 1: Physical and Chemical Properties of Cinnamic Acid
The research landscape surrounding cinnamic acid has expanded considerably in recent years, with a notable surge in publications exploring its bioactive properties and potential applications. According to data from the Scopus database, there were 1,368 publications between 1990 and 2024 with the terms "antimicrobial" and "cinnamic acid" included in their titles, with 249 review articles among them. This substantial body of literature reflects the growing scientific interest in this compound.
Current research trends focus on several key areas. First, the commercial significance of cinnamic acid continues to expand, with the global market estimated at US$ 24.33 billion in 2023 and expected to grow at a CAGR of 6.7% through 2030. This growth is driven by increasing demand in various industries including food and beverages, fragrance, pharmaceuticals, and cosmetics.
Emerging research has also highlighted novel applications in healthcare. Recent studies have explored cinnamic acid's potential in promoting hair growth through activation of oxytocin receptor expression. At concentrations below 500μg/mL, cinnamic acid demonstrated a dose-dependent increase in oxytocin receptor expression and genes associated with hair growth in human dermal papilla cells. When hair follicloids were grown in culture with cinnamic acid, researchers observed a 1.25-fold increase in the length of hair shaft-like structures.
Cinnamic acid is ubiquitously distributed in the plant kingdom, particularly in species within the Cinnamomum genus. The bark of Cinnamomum cassia (Chinese cinnamon) and Cinnamomum verum (Ceylon cinnamon) contains some of the highest concentrations, averaging 20.10 mg per 100 g of fresh weight [1] [3] [6]. Beyond cinnamon, cinnamic acid occurs in fruits such as citrus varieties, grapes, and strawberries, with strawberries containing up to 1.08 mg per 100 g [3] [6]. Vegetables like spinach, celery, and brassicas (e.g., broccoli, kale) also contribute to dietary intake, while tea, cocoa, and honey provide smaller quantities (0.01–0.50 mg/kg) [1] [5] [6].
Table 1: Botanical Sources of Cinnamic Acid
Source Category | Examples | Concentration Range |
---|---|---|
Spices | Cinnamon bark (Cinnamomum spp.) | 7.70–35.80 mg/100 g FW [6] |
Fruits | Lingonberry, Strawberry, Citrus | 0.10–4.12 mg/100 g FW [6] |
Vegetables | Spinach, Celery, Brassicas | Trace–1.50 mg/100 g FW [3] |
Beverages | Tea, Cocoa, Orange juice | 0.02–0.06 mg/100 mL [3] [6] |
Other Plant Products | Honey, Whole grains | 0.01–0.50 mg/kg [1] [5] |
Cinnamic acid biosynthesis occurs via the shikimate pathway, which links primary carbohydrate metabolism to aromatic compound production. Phenylalanine, an aromatic amino acid derived from shikimate, serves as the direct precursor. In the cytosol of plant cells, phenylalanine undergoes deamination through the action of phenylalanine ammonia-lyase (PAL), yielding trans-cinnamic acid and ammonia [1] [3]. This reaction is the rate-limiting step in phenylpropanoid metabolism, channeling carbon flux toward diverse secondary metabolites.
Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a process critical for redirecting nitrogen resources during stress responses. The reaction proceeds as follows:
$$ \text{L-phenylalanine} \xrightarrow{\text{PAL}} \text{trans-cinnamic acid} + \text{NH}_3 $$
PAL activity is tightly regulated at transcriptional and post-translational levels, with expression induced by biotic stressors like fungal infections and abiotic factors such as UV exposure [1] [3]. Structural studies reveal that PAL’s active site contains a conserved Mettriazole-Ser-Ser motif, which stabilizes the transition state during deamination [1].
Cinnamic acid functions as a central node in the synthesis of phenolic compounds. Hydroxylation at the 4-position yields p-coumaric acid, the precursor for lignin monomers (coniferyl, sinapyl, and p-coumaryl alcohols) [1]. Methylation and esterification reactions produce ferulic and caffeic acids, which are incorporated into suberin and cutin polymers [3]. In addition, cinnamic acid derivatives like cinnamaldehyde (via side-chain reduction) and styrenes (via decarboxylation) contribute to plant defense mechanisms and aromatic profiles [1] [2]. Flavonoids, including quercetin and kaempferol, originate from the condensation of cinnamoyl-CoA with malonyl-CoA [3].
Emerging evidence suggests that cinnamic acid biosynthesis may involve autoinductive feedback loops. In Arabidopsis thaliana, exogenous application of cinnamic acid upregulates PAL gene expression by 2.5-fold within 24 hours, potentially through interaction with transcription factors such as MYB4 [1]. This positive feedback ensures rapid metabolite production during pathogen attacks. However, excessive accumulation triggers PAL degradation via the ubiquitin-proteasome system, preventing cytotoxic overproduction [1]. Such bidirectional regulation highlights the balance between defense response efficacy and metabolic cost.
Class | General Structure | Key Examples | Structural Features |
---|---|---|---|
Hydroxycinnamic acids | HO-substituted phenyl ring | Caffeic acid, Ferulic acid, p-Coumaric acid | Enhanced antioxidant activity |
Halogenated derivatives | X-substituted phenyl ring (X = F, Cl, Br) | 4-Chlorocinnamic acid, 3-Bromocinnamic acid | Modified electronic properties |
Methoxylated derivatives | MeO-substituted phenyl ring | 4-Methoxycinnamic acid, 3,4-Dimethoxycinnamic acid | Altered solubility and bioavailability |
Nitro-substituted derivatives | NO₂-substituted phenyl ring | 4-Nitrocinnamic acid, 3-Nitrocinnamic acid | Strong electron-withdrawing effects |
Alkyl-substituted derivatives | Alkyl-substituted phenyl ring | 4-Methylcinnamic acid, 4-tert-Butylcinnamic acid | Increased lipophilicity |
Amino-substituted derivatives | NH₂-substituted phenyl ring | 4-Aminocinnamic acid | Potential for further derivatization |
Ester derivatives | R-OCO-CH=CH-Ph | Ethyl cinnamate, Phenyl cinnamate | Masked carboxylic acid functionality |
Amide derivatives | R-NHCO-CH=CH-Ph | N-Propyl cinnamamide, Cinnamoyl memantine | Improved stability and targeting |
Hybrid molecules | Combination with other pharmacophores | Tacrine-cinnamic hybrids, Quinoline conjugates | Multi-target therapeutic potential |
The phenyl ring of cinnamic acid serves as the primary site for substituent introduction, with the position and nature of substitution profoundly affecting biological activity. Research has demonstrated that electron-donating groups such as hydroxyl and methoxy substituents generally enhance antioxidant activity, while electron-withdrawing groups like halogens and nitro groups tend to improve antimicrobial properties.
Ortho-substitution (2-position) introduces significant steric hindrance and can enable intramolecular hydrogen bonding or chelation effects. The 2-hydroxycinnamic acid derivatives often exhibit unique biological profiles due to these intramolecular interactions. Studies have shown that ortho-substituted derivatives generally display variable activity patterns that are highly dependent on the specific substituent introduced.
Meta-substitution (3-position) provides moderate electronic influence without significant steric interference [6]. The 3-hydroxycinnamic acid (meta-coumaric acid) and related derivatives demonstrate intermediate activity levels between ortho and para-substituted analogs. This position allows for fine-tuning of biological activity while maintaining favorable pharmacokinetic properties.
Para-substitution (4-position) typically results in the most pronounced changes in biological activity due to strong resonance effects with the aromatic system. The para-hydroxycinnamic acid (para-coumaric acid) represents one of the most extensively studied derivatives, showing significant enhancement in antioxidant activity and enzyme inhibition properties. Research indicates that para-substitution with electron-donating groups leads to the highest tyrosinase inhibitory activity.
Table 2: Phenyl Ring Modifications and Their Impact
Substituent Position | Substituent Examples | Electronic Effects | Biological Activity Impact | Key Research Findings |
---|---|---|---|---|
ortho (2-position) | OH, OCH₃, Cl, NO₂ | Steric hindrance, chelation | Variable, position-dependent | AChE inhibition varies by substituent |
meta (3-position) | OH, OCH₃, Cl, NO₂ | Moderate electronic influence | Moderate enhancement | Antifungal activity enhancement |
para (4-position) | OH, OCH₃, Cl, NO₂, CH₃ | Strong resonance effects | Significant activity changes | Strongest tyrosinase inhibition |
2,3-disubstituted | Dihydroxy, dimethoxy | Enhanced hydrogen bonding | Enhanced antioxidant activity | Improved membrane permeability |
2,4-disubstituted | Dihydroxy, dimethoxy | Mixed electronic effects | Selective enzyme inhibition | Selective COX-2 inhibition |
3,4-disubstituted | Dihydroxy (catechol), dimethoxy | Strong antioxidant potential | Potent antioxidant effects | Radical scavenging activity |
3,5-disubstituted | Dimethoxy-4-hydroxy | Symmetrical substitution | Balanced activity profile | Balanced pharmacological profile |
2,3,4-trisubstituted | Trimethoxy | Multiple functional groups | Complex activity patterns | Reduced bioavailability |
3,4,5-trisubstituted | Trimethoxy | Highly substituted aromatic | Often reduced activity | Steric hindrance effects |
The disubstituted derivatives, particularly the 3,4-dihydroxycinnamic acid (caffeic acid), represent some of the most biologically active compounds in this series [5]. The catechol moiety provides exceptional radical scavenging capability and metal chelation properties. Research has shown that the 3,4-disubstitution pattern is optimal for antioxidant activity, with the two hydroxyl groups working synergistically [7].
The α,β-unsaturated double bond in cinnamic acid represents a critical structural feature that can undergo various chemical transformations, each leading to derivatives with altered biological properties. The most fundamental modification involves E/Z isomerization, where the naturally occurring E-isomer (trans-cinnamic acid) can be converted to the less stable Z-isomer (cis-cinnamic acid).
E/Z Isomerization studies have revealed significant differences in biological activity between geometric isomers. The E-isomer typically demonstrates higher stability and is more prevalent in nature, while the Z-isomer often exhibits enhanced interaction with specific biological targets due to its different spatial arrangement. Research on matrix-assisted laser desorption/ionization applications has shown that Z-cinnamic acids can outperform their E-counterparts in certain analytical applications.
Hydrogenation of the double bond leads to phenylpropionic acid derivatives, which completely eliminate the conjugated system. This modification typically results in decreased biological activity but improved chemical stability. The loss of the α,β-unsaturated system removes the potential for Michael addition reactions with biological nucleophiles.
Halogenation across the double bond produces dihalocinnamic acid derivatives with significantly altered reactivity profiles. These compounds often exhibit enhanced antimicrobial activity due to the presence of electron-withdrawing halogen substituents and altered membrane interaction properties.
Table 3: Alkene Double Bond Modifications
Modification Type | Product Structure | Reaction Conditions | Stereochemical Outcome | Stability Considerations |
---|---|---|---|---|
E/Z Isomerization | Z-cinnamic acid vs E-cinnamic acid | Heat, light, or catalysts | Geometric isomer formation | E-isomer more stable |
Hydrogenation | Phenylpropionic acid | H₂/Pd, Pt, or Ni catalysts | Loss of double bond | Increased stability |
Halogenation | Dihalocinnamic acids | Br₂, Cl₂ addition | Anti-addition predominant | Enhanced chemical stability |
Epoxidation | Cinnamic acid epoxides | mCPBA, H₂O₂/catalyst | Syn-addition to alkene | Moderately stable epoxides |
Cycloaddition [2+2] | Cyclobutane dimers | UV light or photocatalysts | Head-to-head or head-to-tail | Very stable cyclobutanes |
Michael addition | β-substituted derivatives | Nucleophilic addition | New stereocenters formed | Variable stability |
Diels-Alder reaction | Cyclohexene derivatives | Thermal or Lewis acid catalysis | Multiple stereocenters | Generally stable products |
Radical cyclization | Fused ring systems | Radical initiators | Ring formation with stereocenters | Stable fused systems |
Cross-metathesis | Extended alkene chains | Metathesis catalysts | Defined alkene geometry | Stable extended systems |
Cycloaddition reactions, particularly [2+2] photodimerization, have gained significant attention for creating complex molecular architectures. Research has demonstrated that chalcones and cinnamic acid derivatives can undergo efficient intermolecular [2+2] cycloaddition under visible light catalysis, producing cyclobutane derivatives with high stereoselectivity. These reactions provide access to structurally complex molecules that maintain the basic cinnamic acid framework while introducing additional ring systems.
The carboxylic acid functionality of cinnamic acid provides numerous opportunities for structural modification, each offering distinct advantages for specific therapeutic applications. Esterification represents the most common modification strategy, providing improved lipophilicity and potential prodrug characteristics.
Esterification can be achieved through various methodologies, with the Steglich esterification being particularly useful for sensitive substrates. Research has demonstrated that acetonitrile can serve as a greener alternative to chlorinated solvents, enabling ester formation in 45 minutes with average yields of 70%. The choice of alcohol component significantly influences the biological activity, with bulky alcohols like tert-butyl and tert-amyl groups often providing enhanced antifungal activity.
Amidation represents another crucial modification strategy that typically results in improved metabolic stability and altered pharmacokinetic properties. The formation of cinnamic acid amides can be accomplished through various coupling reagents, with EDC/HOBt being particularly effective for creating diverse amide derivatives. Research has shown that amide derivatives often exhibit different biological activity profiles compared to their ester counterparts, with amides generally showing enhanced DPPH radical scavenging activity.
Table 4: Carboxylic Group Modifications
Modification Strategy | Synthetic Method | Product Properties | Biological Implications | Typical Yields (%) |
---|---|---|---|---|
Esterification | Fischer esterification, Steglich | Lipophilic, prodrug potential | Enhanced membrane permeability | 70-95 |
Amidation | EDC/HOBt, acid chloride method | Improved stability, H-bonding | Prolonged action, selectivity | 60-90 |
Reduction to alcohol | LiAlH₄, NaBH₄/acid | Loss of acidic character | Altered pharmacokinetics | 80-95 |
Conversion to acid chloride | SOCl₂, PCl₃, PCl₅ | Highly reactive intermediate | Synthetic intermediate only | 85-99 |
Salt formation | Base neutralization | Water soluble, ionic | Improved water solubility | 90-99 |
Anhydride formation | Acetic anhydride catalysis | Reactive toward nucleophiles | Synthetic utility | 70-90 |
Nitrile formation | Dehydration of amide | Linear, reduced polarity | Changed binding interactions | 40-70 |
Aldehyde formation | Partial reduction | Electrophilic carbonyl | Modified biological activity | 60-85 |
Ketone formation | Friedel-Crafts acylation | Electrophilic carbonyl | Ketone-specific interactions | 50-80 |
Reduction to alcohol derivatives represents a significant structural modification that eliminates the acidic character while introducing hydrogen bonding capability through the hydroxyl group. Biotransformation studies have shown that cinnamyl alcohol and related derivatives can be produced through microbial reduction processes, offering environmentally friendly synthetic alternatives.
Acid chloride formation serves primarily as a synthetic intermediate for further derivatization, particularly in the preparation of amides and esters. The high reactivity of cinnamoyl chloride enables efficient coupling with various nucleophiles under mild conditions, making it a versatile synthetic tool for creating complex derivatives.
The development of hybrid molecules incorporating the cinnamic acid scaffold represents a sophisticated approach to creating multi-target therapeutic agents. This strategy combines the beneficial properties of cinnamic acid with other pharmacologically active moieties, potentially resulting in enhanced efficacy and reduced side effects compared to individual components.
Tacrine-cinnamic acid hybrids have been extensively studied for Alzheimer's disease treatment, combining acetylcholinesterase inhibition with antioxidant properties. These hybrid molecules demonstrate the potential to address multiple pathological pathways simultaneously, offering a more comprehensive therapeutic approach. Research has shown that specific substitution patterns on the phenyl ring can enhance both AChE inhibition and neuroprotective effects.
Quinoline-cinnamic acid conjugates have shown remarkable promise as antimalarial agents, with some derivatives demonstrating nanomolar activity against Plasmodium falciparum. The combination of quinoline's established antimalarial activity with cinnamic acid's ability to disrupt parasite metabolism creates synergistic effects that can overcome drug resistance mechanisms.
Table 5: Hybrid Molecules Incorporating Cinnamic Acid Scaffold
Hybrid Type | Linker Strategy | Target Applications | Synergistic Effects | Design Rationale |
---|---|---|---|---|
Tacrine-cinnamic hybrids | Direct amide bond | Alzheimer's disease | AChE + antioxidant activity | Multi-target AD therapy |
Quinoline-cinnamic conjugates | Ester linkage | Antimalarial agents | Multi-stage antimalarial | Overcome drug resistance |
Chalcone-cinnamic chimeras | Alkylene chains | Cancer therapy | Enhanced cytotoxicity | Combine complementary activities |
Coumarin-cinnamic conjugates | Ether bridge | Diabetes management | α-Glucosidase inhibition | Dual enzyme targeting |
Steroid-cinnamic esters | Ester conjugation | Anti-inflammatory | Dual anti-inflammatory | Tissue-specific delivery |
Amino acid-cinnamic conjugates | Amide coupling | Enhanced bioavailability | Improved ADMET properties | Enhance oral bioavailability |
Drug-cinnamic prodrugs | Ester/amide bonds | Prodrug delivery | Controlled drug release | Reduce side effects |
Peptide-cinnamic hybrids | Peptide bonds | Targeted therapy | Tissue-specific targeting | Improve selectivity |
Sugar-cinnamic esters | Glycosidic linkage | Natural product mimics | Biocompatible delivery | Mimic natural products |
Chalcone-cinnamic acid chimeras represent an innovative approach to cancer therapy, where the α,β-unsaturated carbonyl systems of both components contribute to enhanced cytotoxicity. These hybrid molecules can interact with multiple cellular targets, potentially overcoming resistance mechanisms that affect single-target agents.
Coumarin-cinnamic acid conjugates have been specifically designed for diabetes management, targeting α-glucosidase inhibition. The combination creates environmentally sensitive fluorescent probes that can serve both therapeutic and diagnostic functions, representing a theranostic approach to disease management.
The strategic design of hybrid molecules requires careful consideration of linker length, flexibility, and chemical stability. Research has demonstrated that the choice of linking strategy significantly influences the biological activity profile, with direct amide bonds often providing optimal activity for enzyme inhibition applications, while ester linkages may be preferred for prodrug applications requiring controlled release.
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